molecular formula C12H18N2 B1599522 N-Methyl-2-pyrrolidin-1-ylbenzylamine CAS No. 871217-37-7

N-Methyl-2-pyrrolidin-1-ylbenzylamine

Cat. No.: B1599522
CAS No.: 871217-37-7
M. Wt: 190.28 g/mol
InChI Key: YQQVLJYISRREIO-UHFFFAOYSA-N
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Description

N-Methyl-2-pyrrolidin-1-ylbenzylamine: is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzylamine group

Properties

IUPAC Name

N-methyl-1-(2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7,13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQVLJYISRREIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427697
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-37-7
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[2-(pyrrolidin-1-yl)phenyl]methyl})amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-pyrrolidin-1-ylbenzylamine typically involves the reaction of N-methylpyrrolidine with benzylamine under specific conditions. One common method includes:

    N-Methylation of Pyrrolidine: Pyrrolidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to yield N-methylpyrrolidine.

    Benzylation: N-methylpyrrolidine is then reacted with benzyl chloride in the presence of a base like sodium hydride to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-pyrrolidin-1-ylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzylamine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Amine oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

NMPBA is recognized for its role as a solvent and formulation agent in the pharmaceutical industry. Its unique properties allow it to enhance the solubility and bioavailability of various drugs.

Table 1: Pharmaceutical Applications of NMPBA

Application TypeDescriptionExample Drugs
Solvent Used to dissolve active pharmaceutical ingredients (APIs).Various APIs in formulations
Transdermal Delivery Enhances skin permeability for topical medications.Hormonal therapies
Drug Formulation Stabilizes formulations, improving shelf-life.Injectable solutions

Case Study: Enhanced Drug Delivery
A study demonstrated that NMPBA improved the transdermal delivery of certain analgesics by enhancing skin permeability, resulting in faster onset of action compared to conventional formulations .

Material Science Applications

In materials science, NMPBA is utilized as a solvent for polymer processing and as a coupling agent in composite materials.

Table 2: Material Science Applications of NMPBA

Application TypeDescriptionExample Materials
Polymer Solvent Dissolves polymers for film and coating applications.Polyvinylidene fluoride (PVDF)
Composite Coupling Enhances adhesion between different material phases.Polymer composites

Case Study: Polymer Coatings
Research indicated that using NMPBA as a solvent in PVDF coatings resulted in superior mechanical properties and adhesion strength compared to traditional solvents .

Chemical Processing Applications

NMPBA plays a crucial role in various chemical processes, including extraction and purification techniques.

Table 3: Chemical Processing Applications of NMPBA

Application TypeDescriptionExample Processes
Extraction Solvent Used for extracting valuable compounds from mixtures.Petrochemical refining
Purification Agent Facilitates the purification of organic compounds.Pharmaceutical synthesis

Case Study: Petrochemical Refining
In petrochemical industries, NMPBA has been effectively used to extract specific hydrocarbons, enhancing yield and purity during the refining process .

Environmental and Safety Considerations

While NMPBA has numerous applications, it is essential to consider its environmental impact and safety profile. Regulatory bodies have evaluated its toxicity and potential health risks associated with exposure.

Table 4: Safety Profile of NMPBA

ParameterValue/Description
Toxicity Level Moderate; requires handling precautions
Environmental Impact Biodegradable under certain conditions
Regulatory Status Subject to regulation; usage monitored by EPA

Mechanism of Action

The mechanism of action of N-Methyl-2-pyrrolidin-1-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methylpyrrolidine: A simpler derivative of pyrrolidine without the benzylamine group.

    Benzylamine: A primary amine with a benzyl group, lacking the pyrrolidine ring.

    N-Methyl-2-pyrrolidinone: A related compound with a carbonyl group instead of the benzylamine group.

Uniqueness: N-Methyl-2-pyrrolidin-1-ylbenzylamine is unique due to the combination of the pyrrolidine ring and the benzylamine group, which imparts distinct chemical and biological properties

Biological Activity

N-Methyl-2-pyrrolidin-1-ylbenzylamine (NMP) is a chemical compound that has garnered attention for its biological activity, particularly in the context of human health and environmental safety. This article explores the biological effects, toxicity, and potential applications of NMP based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an amine group. This configuration contributes to its solubility and interaction with biological systems.

Toxicological Profile

  • Acute Toxicity : NMP exhibits low acute toxicity through oral, dermal, and inhalation routes. In studies, the LD50 values for rats were found to be approximately 4150 mg/kg for oral exposure and 2500-5000 mg/kg for dermal exposure .
  • Irritation Potential : The compound can cause irritation upon contact with skin or mucous membranes. Workers exposed to high concentrations of NMP reported symptoms such as skin irritation and contact dermatitis .
  • Embryotoxicity : Research indicates that NMP has developmental toxicity potential in rodents. In vitro studies using rat whole embryo culture systems demonstrated that NMP caused malformations, suggesting that the compound may pose risks during pregnancy .

Pharmacological Effects

Case Study 1: Dermal Absorption Study

A study involving human volunteers exposed to liquid NMP under controlled conditions revealed that the compound is rapidly absorbed through the skin. Urine analysis indicated peak concentrations shortly after exposure, highlighting its potential for systemic absorption .

Exposure Level (mg/m³)Peak Urine Concentration (µg/L)Half-Life in Urine (hours)
101836 ± 8633.2
25Not specifiedNot specified
50Not specifiedNot specified

Case Study 2: Developmental Toxicity Assessment

In an assessment of the embryotoxic potential of NMP and its metabolites, it was found that the parent compound exhibited significant toxicity compared to its metabolites when evaluated using rat embryo cultures . This underscores the importance of understanding both the parent compound's effects and those of its breakdown products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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